N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide
Beschreibung
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 7 with a 4-ethylbenzenesulfonamide moiety.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-10-14-22(15-11-18)30(28,29)25-21-13-12-19-9-6-16-26(23(19)17-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNCFRMWWKFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide exhibit notable antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the inhibition of bacterial folic acid synthesis, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
There is emerging evidence that tetrahydroquinoline derivatives possess anticancer activities. Specifically, compounds that share structural features with this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. These studies suggest that the compound may interfere with cell cycle regulation and promote cell death in malignant cells .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to inhibit monoamine oxidase (MAO) enzymes suggests that these compounds could mitigate oxidative stress and neuroinflammation associated with these conditions .
Biological Research
Enzyme Inhibition Studies
this compound has been studied for its role as an inhibitor of various enzymes. For example, studies have shown its potential as an inhibitor of certain kinases involved in signaling pathways critical for cell proliferation and survival. This property makes it a valuable tool for researchers investigating cellular signaling mechanisms .
Drug Development
The compound serves as a lead structure for the development of new pharmacological agents. Its modifications can lead to derivatives with enhanced efficacy and selectivity for specific biological targets. This adaptability is crucial in drug design processes aimed at addressing complex diseases .
Material Science
Polymer Chemistry
In material science, sulfonamide compounds are utilized to enhance the properties of polymers. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The target compound shares structural similarities with tetrahydroquinoline-based sulfonamides reported in . Below is a comparative analysis focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | R1 (Position 1) | R7 (Position 7) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | Benzoyl | 4-Ethylbenzenesulfonamide | N/A | Bulky aromatic sulfonamide; high lipophilicity |
| 21: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | 2-Oxo | 2-((2,3-Dimethylphenyl)amino)benzamide | 220–221 | Amide linkage; moderate polarity |
| 24: N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | 2-Oxo | Methanesulfonamide | 236–237 | Small sulfonamide; high crystallinity |
| 25: N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | 1-Methyl-2-oxo | Methanesulfonamide | 226–227 | Methyl substitution; reduced steric hindrance |
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-ethylbenzenesulfonamide group is bulkier than the methanesulfonamide in compounds 24 and 25. This aromatic extension could enhance CA isoform selectivity (e.g., CA IX, a cancer-associated isoform) via π-π interactions with hydrophobic enzyme pockets . The benzoyl group at position 1 replaces the 2-oxo or 1-methyl-2-oxo groups in analogs.
Physicochemical Properties :
- Melting points for analogs range from 220–282°C, correlating with hydrogen-bonding capacity (e.g., sulfonamide and amide groups). The target compound’s lack of oxo groups but inclusion of a benzoyl moiety may reduce polarity, lowering its melting point compared to compound 22 (281–282°C) .
Synthetic Methodology :
- The target compound’s synthesis likely parallels ’s protocols, involving sulfonamide coupling via carbodiimide-mediated activation (e.g., DCC or EDC) in DMF/DMAc, followed by chromatographic purification .
Research Findings and Implications
- CA Inhibition : Sulfonamide derivatives in were evaluated for CA I, II, IV, and IX inhibition. Although data for the target compound are unavailable, its 4-ethylbenzenesulfonamide group is hypothesized to improve CA IX selectivity over ubiquitous isoforms like CA II, a common issue with simpler sulfonamides (e.g., compound 24) .
- Solubility vs. Potency Trade-off : The target’s benzoyl group may reduce aqueous solubility compared to compound 24 but could enhance blood-brain barrier penetration in neurological applications.
Biologische Aktivität
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.0469 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 61.62 Ų |
The compound's high lipophilicity (logP) suggests good membrane permeability, which is advantageous for its potential therapeutic applications.
Anticancer Activity
Research has demonstrated that derivatives of tetrahydroquinoline, including this compound, exhibit significant anticancer properties. In vitro studies have reported the following findings:
- IC50 Values : Various derivatives have shown IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines, indicating their potency compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 37.5 µg/mL) .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Tumor Growth : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound could trigger apoptotic pathways in cancer cells.
- Targeting Specific Receptors : The tetrahydroquinoline structure allows for interaction with various biological receptors and enzymes, enhancing its therapeutic potential .
Study on Antitumor Activity
A comprehensive study evaluated a series of tetrahydroquinoline derivatives for their antitumor activity. Among them, this compound was included in the screening process:
| Compound | IC50 (µg/mL) | Comparison Drug (Doxorubicin) |
|---|---|---|
| N-(1-benzoyl... sulfonamide | 10 | 37.5 |
| Other derivatives | Varies (2.5 - 12.5) |
This data indicates that the compound possesses comparable or superior activity to established chemotherapeutics .
Mechanistic Studies
Further mechanistic studies have focused on the interaction of this compound with cellular pathways involved in cancer progression:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
- Step 2 : Benzoylation at the 1-position using benzoyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Sulfonamide coupling at the 7-position using 4-ethylbenzenesulfonyl chloride.
- Key variables : Reaction temperature (60–100°C), solvent (dichloromethane or DMF), and stoichiometric ratios (1:1.2 for sulfonamide coupling) critically affect yield and purity .
- Data Table :
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde, HCl | EtOH | 80 | 65–75 |
| 2 | Benzoyl chloride, Et₃N | DCM | 25 | 85–90 |
| 3 | 4-Ethylbenzenesulfonyl chloride | DMF | 60 | 70–80 |
Q. How is the compound structurally characterized, and what techniques validate its purity?
- Methodology :
- X-ray crystallography (using SHELX software ) confirms stereochemistry and crystal packing.
- NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves aromatic proton environments and confirms sulfonamide linkage.
- HPLC-MS (ESI+) validates molecular weight (e.g., [M+H]⁺ = 449.2) and purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Methodology :
- Comparative bioassays : Test the compound against purified enzymes (e.g., carbonic anhydrase IX) and in cell-based models (e.g., hypoxia-induced cancer cells) to differentiate direct inhibition from off-target effects.
- Computational docking (AutoDock Vina) identifies binding poses in enzyme active sites, correlating with IC₅₀ discrepancies between in vitro and in vivo studies .
- Case Study : Conflicting IC₅₀ values (0.2 µM vs. 5.8 µM) for kinase inhibition were resolved by identifying pH-dependent solubility limitations in cellular assays .
Q. How does stereochemistry at the tetrahydroquinoline core influence target selectivity?
- Methodology :
- Synthesize enantiomers via chiral chromatography (e.g., Chiralpak AD-H column).
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to targets like EGFR or VEGFR-2.
- Pharmacophore modeling (MOE software) maps steric clashes favoring the (S)-enantiomer in hydrophobic pockets .
- Data : The (S)-enantiomer showed 10-fold higher affinity for EGFR (KD = 12 nM) than the (R)-form .
Q. What experimental designs mitigate interference from metabolite degradation in pharmacokinetic studies?
- Methodology :
- Stability assays : Incubate the compound in liver microsomes (human/rat) with NADPH to identify major metabolites (LC-QTOF-MS).
- Isotope labeling : Synthesize a deuterated analog (e.g., CD₃-ethyl group) to track parent compound vs. metabolites in plasma .
Data Contradiction Analysis
Q. Why do solubility predictions (LogP) conflict with experimental solubility in polar solvents?
- Root Cause : The sulfonamide group introduces pH-dependent solubility (pKa ≈ 6.5). Predicted LogP (~3.2) fails to account for ionization in aqueous buffers.
- Resolution : Measure solubility at varying pH (2–8) using shake-flask method with UV quantification. Adjust formulations using co-solvents (e.g., PEG-400) for in vivo studies .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Transcriptomic profiling (RNA-seq) identifies overexpression of efflux pumps (e.g., P-gp) in resistant lines.
- Combination studies : Co-administer with P-gp inhibitors (e.g., verapamil) to restore potency in MDCK-MDR1 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
